7-(trifluoromethyl)-3H-quinolin-4-one
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Overview
Description
7-(Trifluoromethyl)-3H-quinolin-4-one is a heterocyclic compound featuring a quinoline core with a trifluoromethyl group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 7-chloro-3H-quinolin-4-one with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like cesium fluoride (CsF) . The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of 7-(trifluoromethyl)-3H-quinolin-4-one may involve continuous flow processes to enhance efficiency and yield. These methods often utilize readily available precursors and optimized reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-3H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a Lewis acid.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
7-(Trifluoromethyl)-3H-quinolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with enhanced chemical and thermal stability.
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)-3H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological receptors and enzymes. This interaction can lead to the inhibition of key enzymes or the modulation of signaling pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
7-(Trifluoromethyl)quinoline: Similar structure but lacks the ketone group at the 4th position.
4,7-Dichloro-2-trifluoromethylquinoline: Contains additional chlorine atoms, altering its reactivity and applications.
Trifluoromethylated phenols and anilines: Different core structures but share the trifluoromethyl group, influencing their chemical behavior.
Uniqueness: 7-(Trifluoromethyl)-3H-quinolin-4-one is unique due to the presence of both the quinoline core and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H6F3NO |
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Molecular Weight |
213.16 g/mol |
IUPAC Name |
7-(trifluoromethyl)-3H-quinolin-4-one |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)6-1-2-7-8(5-6)14-4-3-9(7)15/h1-2,4-5H,3H2 |
InChI Key |
YNDISTORRZSQAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C(C1=O)C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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